REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.Br[C:12]1[CH:17]=[CH:16][C:15]([S:18]([CH3:21])(=[O:20])=[O:19])=[CH:14][CH:13]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CN(C=O)C>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8](=[O:10])[CH2:9][C:12]2[CH:17]=[CH:16][C:15]([S:18]([CH3:21])(=[O:20])=[O:19])=[CH:14][CH:13]=2)=[CH:4][CH:3]=1 |f:2.3.4.5,7.8.9|
|
Name
|
|
Quantity
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50 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=N1)C(C)=O
|
Name
|
|
Quantity
|
87 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)S(=O)(=O)C
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Name
|
potassium phosphate
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Quantity
|
235.6 g
|
Type
|
reactant
|
Smiles
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P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
161 mg
|
Type
|
reactant
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
Name
|
|
Quantity
|
125 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
provided with mechanical stirring
|
Type
|
CUSTOM
|
Details
|
coolant, at 25° C. and under a nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
it was heated to 85° C.
|
Type
|
STIRRING
|
Details
|
stirred at such temperature for 27 h
|
Duration
|
27 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched to 45° C.
|
Type
|
CUSTOM
|
Details
|
the separation of an aqueous phase that
|
Type
|
CUSTOM
|
Details
|
was removed by suction
|
Type
|
ADDITION
|
Details
|
The resulting higher mixture was diluted with water (600 ml, 12 vol)
|
Type
|
CUSTOM
|
Details
|
was quenched to 3° C
|
Type
|
STIRRING
|
Details
|
After 2 h stirring at such temperature
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the resulting suspension was filtered
|
Type
|
WASH
|
Details
|
the product was washed with water (4×200 ml, 4×4 vol)
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=N1)C(CC1=CC=C(C=C1)S(=O)(=O)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 89.1 g | |
YIELD: PERCENTYIELD | 83.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |